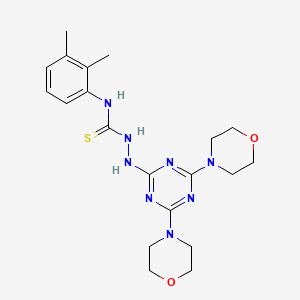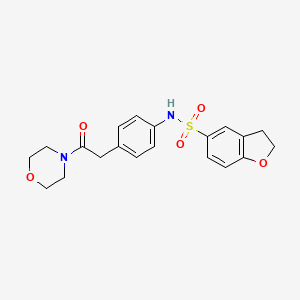
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a phenyl ring, a morpholino group, and a sulfonamide group. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholino group, the sulfonamide group, and the aromatic rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Sulfonamide Derivatives as Antimicrobial Agents : A study by Janakiramudu et al. (2017) demonstrated the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity against bacteria and fungi. Molecular docking studies predicted the compounds' affinity and orientation at the active enzyme sites, suggesting their potential as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).
Antibiotic Activity Modulation : Oliveira et al. (2015) explored 4-(Phenylsulfonyl) morpholine's role in modulating antibiotic activity against multidrug-resistant strains. The study indicated the compound's ability to enhance the effectiveness of amikacin against Pseudomonas aeruginosa, revealing its potential as a modulating agent in antibiotic therapies (Oliveira et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors demonstrated their effectiveness against carbonic anhydrase isoenzymes, with potential therapeutic applications in conditions like glaucoma and cancer by inhibiting enzyme activity crucial for pathological processes (Supuran et al., 2013).
Angiotensin II Receptor Antagonism : Ashton et al. (1994) developed triazolinone biphenylsulfonamide derivatives showing strong affinity for angiotensin II (AII) AT1 receptor subtype, providing insights into the design of drugs for hypertension management (Ashton et al., 1994).
Synthesis and Chemical Characterization
Heterocyclic Synthesis : Matlock et al. (2015) reported the synthesis of C-substituted morpholines and other N-heterocycles using α-phenylvinylsulfonium salts, contributing to the field of organic synthesis and potential medicinal chemistry applications (Matlock et al., 2015).
Pyrazoline Benzensulfonamides : Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides acting as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, highlighting the integration of pyrazoline and sulfonamide pharmacophores for developing novel therapeutic agents (Ozmen Ozgun et al., 2019).
Propriétés
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(22-8-11-26-12-9-22)13-15-1-3-17(4-2-15)21-28(24,25)18-5-6-19-16(14-18)7-10-27-19/h1-6,14,21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECGDDZATZVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

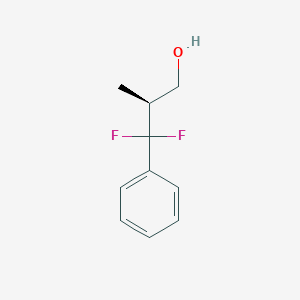
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)
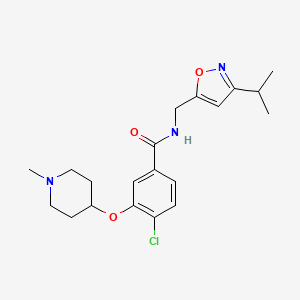
![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)
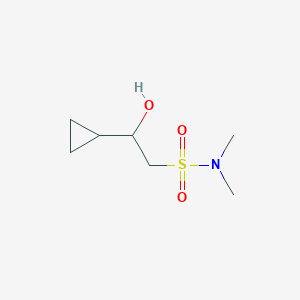
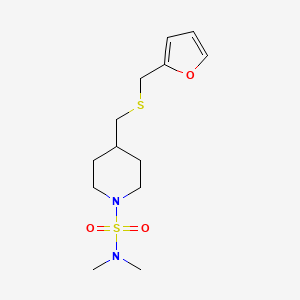
![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)
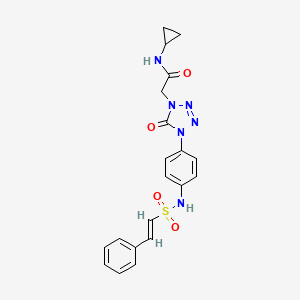
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
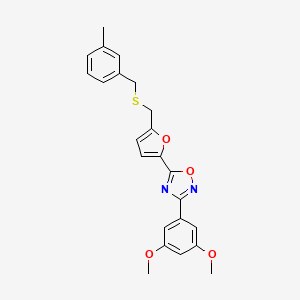

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
